3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid
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Overview
Description
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is a chemical compound with a unique structure that includes a chloro-substituted dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid typically involves the reaction of 7-chloro-1,3-dioxaindan with a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-Chloro-1,3-dioxaindan-5-yl)methanol
- (2E)-3-(7-Chloro-1,3-dioxaindan-5-yl)prop-2-enoic acid
Uniqueness
3-(7-Chloro-1,3-dioxaindan-5-yl)-2-oxopropanoic acid is unique due to its specific structural features, such as the chloro-substituted dioxane ring and the oxopropanoic acid moiety.
Properties
Molecular Formula |
C10H7ClO5 |
---|---|
Molecular Weight |
242.61 g/mol |
IUPAC Name |
3-(7-chloro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7ClO5/c11-6-1-5(2-7(12)10(13)14)3-8-9(6)16-4-15-8/h1,3H,2,4H2,(H,13,14) |
InChI Key |
CTAPHXKGKPVBRM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC(=O)C(=O)O)Cl |
Origin of Product |
United States |
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